N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-20-10-13(9-19-20)14-4-3-12(7-16-14)8-17-15(22)11-21-6-2-5-18-21/h2-7,9-10H,8,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOHBAWZNJUPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 293.32 g/mol. The structure consists of multiple heterocycles, which contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM . This suggests a potential role in developing new anti-tubercular agents.
Anticancer Activity
Pyrazole compounds have also been investigated for their anticancer properties. In vitro studies have shown that related pyrazole derivatives demonstrate cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating effective growth inhibition . For example, certain derivatives achieved IC50 values as low as 0.95 nM against specific cancer cell lines .
The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or pathogen survival.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for cellular proliferation and survival.
Study 1: Antitubercular Activity
A series of pyrazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, compounds with structural similarities to this compound showed significant inhibitory concentrations, highlighting the potential for further development in tuberculosis treatment .
Study 2: Cytotoxicity Profile
In a comprehensive study assessing the cytotoxicity of various pyrazole derivatives, several compounds were found to exhibit low toxicity against human embryonic kidney cells (HEK293), indicating a favorable safety profile while maintaining anticancer efficacy . This balance is crucial for the development of therapeutic agents.
Table 1: Biological Activity Summary
| Compound Name | Target Pathogen/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| N-Pyrazole A | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant activity |
| N-Pyrazole B | MCF7 (Breast Cancer) | 3.79 | Moderate activity |
| N-Pyrazole C | A549 (Lung Cancer) | 0.95 | High potency |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Blocks critical enzymes involved in cancer metabolism |
| Receptor Modulation | Alters receptor signaling pathways affecting cell growth |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:
- Substituent Impact :
- The target compound’s 1-methylpyrazole and pyridine core differ from analogues like 5k and 5l , which incorporate imidazothiazole and piperazine groups. These bulkier substituents in 5k /5l likely enhance lipophilicity and protein-binding affinity compared to the simpler pyrazole-pyridine scaffold of the target .
- The presence of electron-withdrawing groups (e.g., chlorine in 5l ) correlates with higher melting points (116–118°C vs. 80–82°C for fluorinated 5m ), suggesting stronger intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
